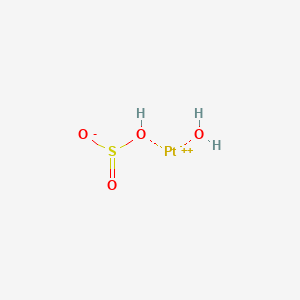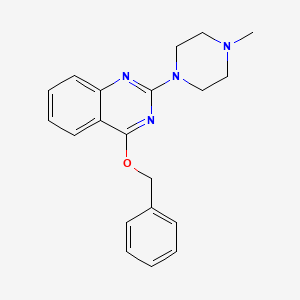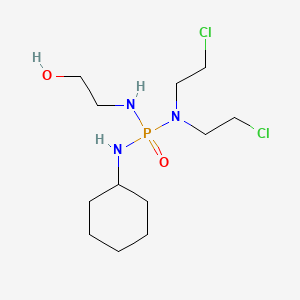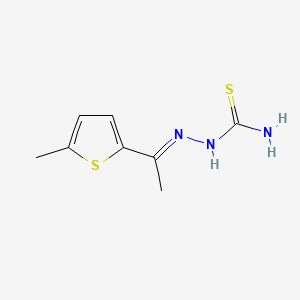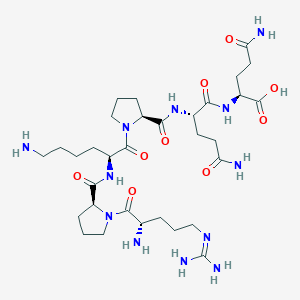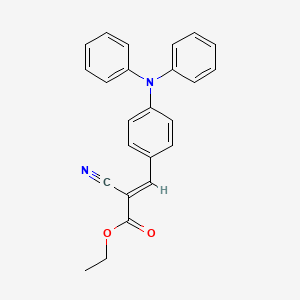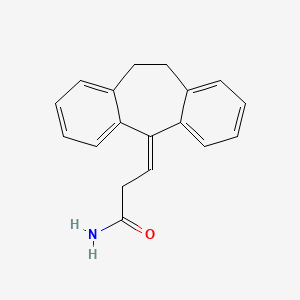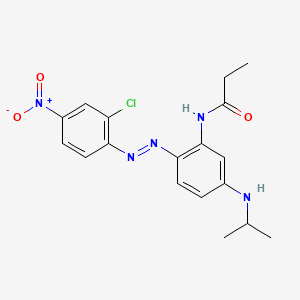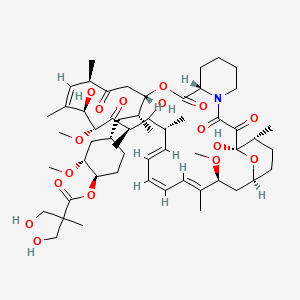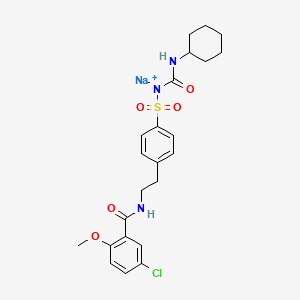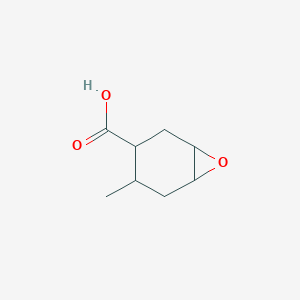
4-Methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-7-oxabicyclo(410)heptane-3-carboxylic acid is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid typically involves the reaction of cyclohexene with a suitable oxidizing agent to form the oxirane ring. One common method is the oxidation of cyclohexene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of amino alcohols and thioethers.
Wissenschaftliche Forschungsanwendungen
4-Methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4-Methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity allows the compound to inhibit enzyme activity by modifying key amino acid residues. Additionally, the compound can interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo(4.1.0)heptane-3-carboxylic acid: Lacks the methyl group at the 4-position.
7-Oxabicyclo(4.1.0)heptane-2-one: Contains a ketone group instead of a carboxylic acid.
Limonene oxide: A related bicyclic compound with different substituents and applications.
Uniqueness
4-Methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group at the 4-position enhances its stability and modifies its interaction with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
1843-26-1 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-4-2-6-7(11-6)3-5(4)8(9)10/h4-7H,2-3H2,1H3,(H,9,10) |
InChI-Schlüssel |
KPOXQAKDFUYNFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2C(O2)CC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


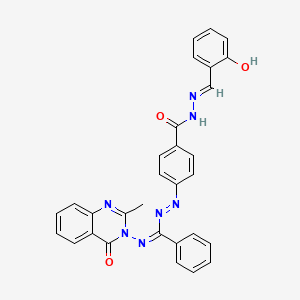
![(2S)-N-[(1S,2R)-3-[[(3S,6S)-4,7-dioxo-6-sec-butyl-12-oxa-5,8-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-3-yl]amino]-2-hydroxy-1-[(4-hydroxyphenyl)methyl]propyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B12736596.png)
